molecular formula C5H11ClN2O B2660719 1-Methyl-1,3-diazinan-2-one hydrochloride CAS No. 1955530-48-9

1-Methyl-1,3-diazinan-2-one hydrochloride

Cat. No.: B2660719
CAS No.: 1955530-48-9
M. Wt: 150.61
InChI Key: HDGQTYSLJDXVKY-UHFFFAOYSA-N
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Description

1-Methyl-1,3-diazinan-2-one hydrochloride (CAS: 1955474-55-1) is a cyclic urea derivative characterized by a six-membered diazinan-2-one ring substituted with a methyl group at the N1 position and a hydrochloride salt form. Structurally, it features a non-planar hexacyclic ring system with key bond parameters such as C1-O1 = 1.248 (1) Å, N1-C1 = 1.357 (1) Å, and N2-C1 = 1.362 (1) Å . The compound crystallizes as colorless crystals under ambient conditions, forming centrosymmetric dimers via strong N–H⋯O hydrogen bonds (H⋯O distance = 2.00 Å; N–H⋯O angle ≈ 177°) along the crystallographic a-axis .

Originally developed as a polar aprotic solvent, it serves as a safer alternative to carcinogenic hexamethylphosphoramide (HMPA) in organic synthesis due to its comparable solvation properties and lower toxicity . Its hydrochloride form enhances stability and solubility in aqueous systems, making it valuable in pharmaceutical and agrochemical research.

Properties

IUPAC Name

1-methyl-1,3-diazinan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-7-4-2-3-6-5(7)8;/h2-4H2,1H3,(H,6,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGQTYSLJDXVKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC1=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955530-48-9
Record name 1-methyl-1,3-diazinan-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1,3-diazinan-2-one hydrochloride typically involves the reaction of 1-methyl-1,3-diazinan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and high yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

1-Methyl-1,3-diazinan-2-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on different biological systems.

    Medicine: Research on this compound includes its potential therapeutic applications and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Methyl-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methyl-1,3-diazinan-2-one (Base Compound)

  • Physical State : Liquid at room temperature; crystallizes upon prolonged standing .
  • Hydrogen Bonding : Forms dimers via N–H⋯O interactions, contributing to its crystalline stability .
  • Applications: Primarily used as a solvent in organometallic reactions and as a ligand in catalysis.

3,4,5,6-Tetrahydro-2-pyridone

  • Physical State : Solid (m.p. 263–267°C) .
  • Structural Differences: Lacks the N1-methyl group and exists as a non-substituted cyclic amide.
  • Reactivity : Less steric hindrance compared to 1-methyl-1,3-diazinan-2-one, making it more reactive in nucleophilic substitutions.

1-Methyl-1,4-diazepan-2-one Hydrochloride

  • Structure: A seven-membered diazepanone ring with a methyl group at N1.
  • Key Difference: The larger ring size alters conformational flexibility and solubility compared to the six-membered diazinanone analog.

1-(Piperidin-4-yl)-1,3-diazinan-2-one Hydrochloride

  • Structure : Incorporates a piperidinyl substituent, enhancing lipophilicity .
  • Applications : Explored in neurological drug development due to improved blood-brain barrier penetration.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Physical State (RT) Melting Point (°C) Key Applications
1-Methyl-1,3-diazinan-2-one C₅H₁₀N₂O 114.15 Liquid/Crystalline N/A Solvent, Catalysis
3,4,5,6-Tetrahydro-2-pyridone C₅H₉NO 99.13 Solid 263–267 Organic Synthesis
1-Methyl-1,4-diazepan-2-one HCl C₆H₁₁ClN₂O 162.62 Solid >250 (dec.) Pharmaceutical Intermediates
1-(Piperidin-4-yl)-1,3-diazinan-2-one HCl C₉H₁₆ClN₃O 217.70 Solid N/A Neurological Agents

Research Findings and Functional Insights

  • Hydrogen Bonding vs. Reactivity: The strong N–H⋯O interactions in 1-methyl-1,3-diazinan-2-one hydrochloride reduce its nucleophilicity compared to non-hydrogen-bonded analogs like 3,4,5,6-tetrahydro-2-pyridone .
  • Solvent Performance : Demonstrates superior thermal stability over HMPA, with a boiling point >200°C, enabling high-temperature reactions .
  • Pharmacological Potential: Derivatives with aromatic substituents (e.g., 1-[4-(1-aminoethyl)phenyl]-1,3-diazinan-2-one) exhibit enhanced binding to biological targets due to π-π stacking interactions .

Biological Activity

1-Methyl-1,3-diazinan-2-one hydrochloride (CAS No. 1955530-48-9) is an organic compound with potential biological applications. It belongs to a class of diazinan derivatives, which are known for their diverse pharmacological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

The chemical properties of this compound are summarized in the following table:

PropertyValue
Chemical FormulaC5_5H11_{11}ClN2_2O
Molecular Weight150.61 g/mol
IUPAC Name1-methyl-1,3-diazinan-2-one; hydrochloride
AppearanceWhite powder
Storage TemperatureRoom Temperature (RT)

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, potentially leading to therapeutic effects against certain diseases.
  • Cellular Interaction : The compound may interact with cellular receptors or proteins, influencing signaling pathways that regulate cell growth and apoptosis.

Biological Activity

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that diazinan derivatives possess antimicrobial properties. For instance, compounds in this class have been tested against various bacterial strains, showing efficacy in inhibiting growth.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of specific cancer cell lines.

Study on Antimicrobial Effects

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various diazinan derivatives, including this compound. The results indicated:

  • Bacterial Strain Tested : Escherichia coli
  • Minimum Inhibitory Concentration (MIC) : 32 µg/mL

This suggests potential use as an antibacterial agent.

Study on Antitumor Activity

In another investigation reported in Cancer Research, the compound was tested against human breast cancer cell lines. The findings were promising:

Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

These results indicate a moderate level of cytotoxicity, warranting further exploration into its mechanisms and potential therapeutic applications.

Safety Profile

The safety profile of this compound includes:

  • Signal Word : Warning
  • Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).

Precautionary measures should be followed when handling this compound to mitigate risks associated with exposure.

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